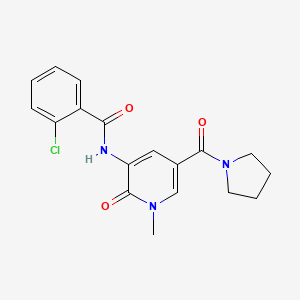![molecular formula C20H24N4O B2503972 2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide CAS No. 1394801-36-5](/img/structure/B2503972.png)
2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide" is a chemical entity that appears to be a derivative of imidazo[1,5-a]pyridine. Imidazo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered interest due to their potential pharmacological activities. The structure of the compound suggests that it contains a cyano group, a cyclohexyl group, and an isopropyl group attached to an imidazo[1,5-a]pyridine core.
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine derivatives can be achieved through the cyclization of N-propargylaminopyridines, as demonstrated in the base-promoted cyclization process . This method involves the use of a small excess of base and can be performed at room temperature or slightly above, yielding the desired heterocyclic products in moderate to good yields. The influence of substituents on the pyridine ring is significant in the cyclization process, affecting the stereoelectronic properties of the resulting compounds .
Another synthetic approach involves the reaction of aldehydes with 2-cyanopyridine and ammonium acetate in PEG-400, leading to the formation of 3-substituted imidazo[1,5-a]pyridines . This method also allows for the synthesis of 2,4,5-trisubstituted imidazoles under similar conditions, showcasing the versatility of the synthetic strategy .
Molecular Structure Analysis
The molecular structures of imidazo[1,5-a]pyridine derivatives can be established through single crystal X-ray diffraction studies . This technique provides detailed information about the arrangement of atoms within the crystal lattice, allowing for a precise understanding of the molecular geometry and confirmation of the synthesized structures .
Chemical Reactions Analysis
Imidazo[1,5-a]pyridine derivatives exhibit reactivity that allows for further functionalization. For instance, cyanomethyl derivatives of imidazo[1,2-a]pyridine have been subjected to various reactions such as nitration, bromination, azo coupling, and nitrosation . Additionally, acylation of the methylene group with amino acid esters followed by the addition of the amino group to the cyano group can lead to the formation of complex molecules like 5-amino-4-imidazo[1,2-a]-pyridin-2-yl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of imidazo[1,5-a]pyridine derivatives, in general, can be inferred. These compounds are likely to have distinct melting points, solubility profiles, and stability characteristics based on their molecular structure and substituents. The presence of functional groups such as the cyano group and the imidazo[1,5-a]pyridine core would influence their reactivity and interaction with other chemical entities.
Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
Researchers have developed efficient synthesis methods for creating functionalized imidazo[1,2-a]pyridines and novel tetracyclic derivatives through nucleophilic aromatic substitution. This process benefits from the use of non-nucleophilic solvents like tert-butanol to increase yields by reducing competing intermolecular reactions observed with other solvents. This technique showcases the compound's role in facilitating the synthesis of complex structures with potential applications in medicinal chemistry and material science (Changunda et al., 2020).
Copper-Mediated Aerobic Oxidative Synthesis
A method has been developed for the synthesis of 3-bromo-imidazo[1,2-a]pyridines using copper-mediated aerobic oxidative coupling. This process demonstrates the compound's utility in creating brominated derivatives, which are crucial intermediates in pharmaceutical synthesis and organic electronics. The procedure is noted for its mild conditions and functional group tolerance, indicating its versatility in synthetic chemistry (Zhou et al., 2016).
Enhancing Cellular Uptake of DNA-binding Compounds
Modifications to pyrrole–imidazole (Py–Im) hairpin polyamides, which are known for their ability to bind specific DNA sequences, have shown that simple structural changes can significantly enhance their cellular uptake and biological activity. This research illustrates the compound's role in the development of more efficient gene modulation tools, which could be pivotal in therapeutic applications and biological research (Meier et al., 2012).
Novel Antiviral Agents
The exploration of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has led to the discovery of potential antiviral agents against human rhinovirus. This work highlights the compound's contribution to developing new therapeutic options for treating viral infections, emphasizing the importance of structural modifications to enhance antiviral activity (Hamdouchi et al., 1999).
Antimicrobial and Antifungal Applications
The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives, including 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide, has been reported with subsequent evaluation of their antimicrobial activity. This research underlines the compound's potential in contributing to the development of new antimicrobial and antifungal agents, addressing the increasing need for novel treatments due to resistance to existing drugs (Babariya & Naliapara, 2017).
Propiedades
IUPAC Name |
2-cyano-N-cyclohexyl-3-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)19-23-17(18-10-6-7-11-24(18)19)12-15(13-21)20(25)22-16-8-4-3-5-9-16/h6-7,10-12,14,16H,3-5,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYMFVOUYWBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2)C=C(C#N)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

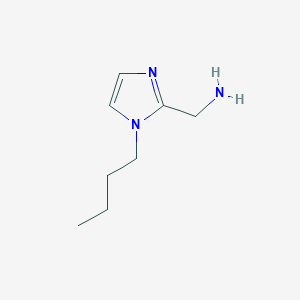
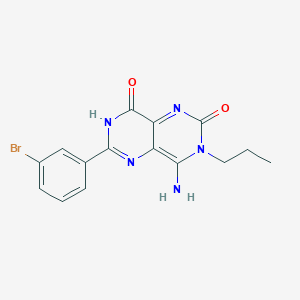

![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)
![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)
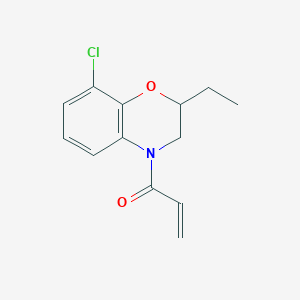
![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)


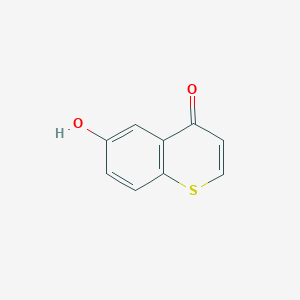
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)
